acetic acid;N,N-dimethylmethanamine
Description
Acetic acid (CH₃COOH) is a simple carboxylic acid widely used as a solvent, catalyst, and precursor in organic synthesis. Its acidic nature (pKa ≈ 4.76) and ability to participate in hydrogen bonding make it essential in reactions like esterifications and condensations .
N,N-Dimethylmethanamine (trimethylamine, N(CH₃)₃) is a tertiary amine with strong basicity (pKa ≈ 9.8) and high solubility in polar solvents. It serves as a methylating agent, catalyst, and intermediate in pharmaceuticals and agrochemicals .
Properties
CAS No. |
62825-22-3 |
|---|---|
Molecular Formula |
C7H17NO4 |
Molecular Weight |
179.21 g/mol |
IUPAC Name |
acetic acid;N,N-dimethylmethanamine |
InChI |
InChI=1S/C3H9N.2C2H4O2/c1-4(2)3;2*1-2(3)4/h1-3H3;2*1H3,(H,3,4) |
InChI Key |
GLBHDKDPQIDYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylacetamide can be synthesized through several methods:
Acetic Anhydride Method: This involves the reaction of acetic anhydride with dimethylamine.
Acetic Acid Method: In this method, dimethylamine gas is introduced into acetic acid for acylation.
Methyl Acetate Method: This involves the reaction of dimethylamine with methyl acetate.
Industrial Production Methods
Industrial production of N,N-dimethylacetamide primarily uses the acetic anhydride and acetic acid methods due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylacetamide undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids, the acyl-N bond is hydrolyzed to produce acetic acid and dimethylamine.
Condensation Reactions: The compound can act as an electrophile in condensation reactions due to its partially positive carbon.
Common Reagents and Conditions
Acids: Used in hydrolysis reactions.
Major Products Formed
Acetic Acid: Formed during hydrolysis.
Dimethylamine: Also formed during hydrolysis.
Scientific Research Applications
N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the formation of pyridine derivatives.
Biology: Utilized in the derivatization of primary sulfonamides and trifluoroacetic acid.
Industry: Used in the synthesis of polyimides, polysulfonamides, and other high molecular weight compounds.
Mechanism of Action
The mechanism of action of N,N-dimethylacetamide involves its ability to act as both an electrophile and a nucleophile due to its chemical structure. The partially positive carbon acts as an electrophile in condensation reactions, while the partially negative nitrogen acts as a nucleophile . This dual functionality allows it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Key Physical and Chemical Properties
| Compound | Structure | pKa | Boiling Point (°C) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| Acetic Acid | CH₃COOH | 4.76 | 118 | Miscible | Solvent, food preservative |
| Formic Acid | HCOOH | 3.75 | 100.8 | Miscible | Textile dyeing, preservative |
| Propionic Acid | CH₃CH₂COOH | 4.88 | 141 | Miscible | Food additive, herbicides |
- Reactivity : Acetic acid’s weaker acidity compared to formic acid (pKa 3.75) makes it less reactive in deprotonation reactions but more stable in esterifications .
- Applications : Propionic acid’s higher boiling point suits it for high-temperature processes, while acetic acid’s miscibility drives its use in liquid-phase syntheses .
N,N-Dimethylmethanamine vs. Other Amines
Key Physical and Chemical Properties
| Compound | Structure | pKa | Boiling Point (°C) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| N,N-Dimethylmethanamine | N(CH₃)₃ | 9.8 | 3.5 | Highly soluble | Pharmaceuticals, catalysis |
| Dimethylamine | NH(CH₃)₂ | 10.73 | 7 | Highly soluble | Pesticides, rubber vulcanization |
| Diethylamine | NH(C₂H₅)₂ | 10.98 | 56 | Moderate | Corrosion inhibitors, dyes |
- Basicity : Trimethylamine’s lower basicity compared to dimethylamine (pKa 10.73) reduces its nucleophilicity but enhances its stability in acidic conditions .
- organic reactions .
N,N-Dimethylmethanamine in Drug Development
- Pharmaceutical Intermediates : Trimethylamine derivatives like 1-(5-bromo-2-nitrophenyl)-N,N-dimethylmethanamine are key intermediates in antiviral and anticancer agents .
- Fluorescence Sensors : Computational studies on (anthracen-9-yl)-N,N-dimethylmethanamine reveal its utility in sensor design, with HOMO-LUMO gaps (ΔE ≈ 5.1 eV) enabling selective binding to metal ions .
Comparative Reactivity in Multicomponent Reactions
- Acetic Acid: Promotes cyclization in quinazolinone synthesis via acid-catalyzed imine formation .
- Trimethylamine : Enhances nucleophilic substitution in benzothiazolopyrimidine synthesis by deprotonating substrates .
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